4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid
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Overview
Description
“4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is a decided structure .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which are useful as biologically active species and as versatile intermediates for further derivatisation, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .Molecular Structure Analysis
The molecular structure of “4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid” is represented by the SMILES notation: Nc1ccc (NC (=O)C=CC (=O)O)cc1 . The molecular weight of the compound is 206.201 .properties
IUPAC Name |
(Z)-4-[4-(carboxymethoxy)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c14-10(5-6-11(15)16)13-8-1-3-9(4-2-8)19-7-12(17)18/h1-6H,7H2,(H,13,14)(H,15,16)(H,17,18)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCUPVTGKWBKZ-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-[4-(carboxymethoxy)anilino]-4-oxobut-2-enoic acid |
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